molecular formula C10H10O2 B2410903 (1R)-1-(1-benzofuran-2-yl)ethan-1-ol CAS No. 119678-66-9

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol

Cat. No.: B2410903
CAS No.: 119678-66-9
M. Wt: 162.188
InChI Key: SCLFEKBHGKCUPA-SSDOTTSWSA-N
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Description

“(1R)-1-(1-benzofuran-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 119678-66-9 . Its IUPAC name is (1R)-1-(1-benzofuran-2-yl)ethanol . The compound has a molecular weight of 162.19 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Kinetic Resolution in Enantiomer Selective Reactions

(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol has been utilized in kinetic resolution processes. Lipase-catalyzed enantiomer selective reactions have been performed on racemic mixtures of this compound, yielding enantiopure forms. This process is significant in preparing optically active substances for various applications, including pharmaceuticals (Paizs et al., 2003).

Synthesis and Characterization in Polymer Science

This compound is used in the synthesis of novel methacrylate polymers. For instance, its reaction with 4-hydroxybenzaldehyde and subsequent processes have led to the creation of polymers with unique dielectric and thermal properties. Such developments have potential applications in materials science (Çelik & Coskun, 2018).

Biocatalysis in Green Chemistry

The compound also finds application in green chemistry through biocatalysis. Studies have shown its bioreduction using Lactobacillus paracasei, yielding high enantiomeric excess and conversion. This bio-based method of producing enantiopure (S)-1-(benzofuran-2-yl)ethanol highlights the potential of biological methods in synthesizing chiral intermediaries for sophisticated molecules, including drugs (Şahin, 2019).

Enantioselectivity in Pharmaceutical Applications

Research into the enantioselectivity of various derivatives of this compound, such as 1‐(benzofuran‐2‐yl)‐1‐(1‐H‐imidaz‐1‐yl) alkanes, has been conducted. These studies are crucial in understanding the interactions of these compounds with biological systems, particularly in pharmaceutical contexts (Khodarahmi et al., 1998).

Synthetic Methods in Organic Chemistry

This compound is involved in synthetic methods for creating optically active carbinols. Such synthetic routes are important for the preparation of compounds with specific optical activities, which have wide-ranging applications in chemistry and drug development (Paizs et al., 2003).

Applications in Natural Product Chemistry

This compound is also significant in the isolation and characterization of new natural products. Studies involving the roots of plants like Leontopodium alpinum have identified new compounds related to this compound, contributing to our understanding of natural product chemistry and potential pharmaceutical applications (Dobner et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for future directions, it’s important to note that this compound is used for research and development purposes . Therefore, future studies may focus on exploring its potential applications in various scientific fields.

Properties

IUPAC Name

(1R)-1-(1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFEKBHGKCUPA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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